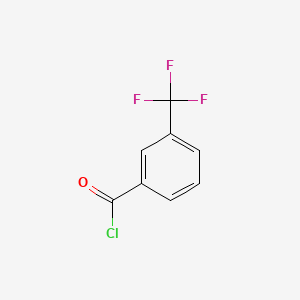

3-(Trifluoromethyl)benzoyl chloride

Overview

Description

3-(Trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H4ClF3O and a molecular weight of 208.56 g/mol . It is also known by other names such as m-Trifluoromethylbenzoyl chloride and α,α,α-Trifluoro-m-toluoyl chloride . This compound is a clear light yellow liquid at room temperature and is primarily used as an intermediate in the synthesis of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzoyl chloride typically involves the reaction of 3-(Trifluoromethyl)benzoic acid with thionyl chloride or oxalyl chloride . The reaction is carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(Trifluoromethyl)benzoic acid .

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts under reflux conditions to form esters.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

3-(Trifluoromethyl)benzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-(Trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

- 4-(Trifluoromethyl)benzoyl chloride

- 2-(Trifluoromethyl)benzoyl chloride

- 3,5-Bis(trifluoromethyl)benzoyl chloride

Comparison: 3-(Trifluoromethyl)benzoyl chloride is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, it offers distinct advantages in terms of selectivity and yield in various synthetic applications .

Biological Activity

3-(Trifluoromethyl)benzoyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₈H₄ClF₃O

- Molecular Weight : 208.57 g/mol

- CAS Number : 2251-65-2

- IUPAC Name : this compound

The trifluoromethyl group in this compound significantly influences its biological activity. This substituent enhances lipophilicity and alters electronic properties, which can improve binding affinity to biological targets, such as proteins involved in cancer progression and bacterial resistance mechanisms . The presence of the benzoyl chloride moiety allows for further derivatization, making it a versatile scaffold for drug design.

Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various human cancer cell lines. Key findings include:

- Inhibition of Cell Proliferation : Compounds derived from this compound showed IC₅₀ values lower than standard chemotherapeutics like Doxorubicin, indicating potent anticancer activity. For example, certain derivatives exhibited IC₅₀ values as low as 17.8 μM against HCT116 cells .

- Mechanism Insights : Studies have shown that these compounds can down-regulate critical genes involved in cancer cell survival, such as TP53, BRCA1, and EGFR, suggesting a multifaceted mechanism of action that includes apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated significant antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentrations (MIC) : Some derivatives displayed MIC values as low as 4.88 µg/mL against E. coli and Candida albicans, showcasing their potential as antimicrobial agents .

- Resistance Mechanisms : The incorporation of trifluoromethyl groups has been linked to overcoming antibiotic resistance in certain bacterial strains, making these compounds valuable in addressing the growing concern of resistant infections .

Case Studies

Several studies have highlighted the biological efficacy of this compound derivatives:

- B-Raf Kinase Inhibition : A study focused on synthesizing N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides reported that some derivatives effectively inhibited B-Raf kinase, a target in melanoma treatment, demonstrating the compound's versatility in targeting specific cancer pathways .

- Antiviral Properties : Research on related compounds indicated promising antiviral activity, with some derivatives showing over 50% inhibition against HIV integrase interactions, suggesting a broader spectrum of biological activity beyond anticancer and antibacterial effects .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-(Trifluoromethyl)benzoyl Chloride from benzoic acid derivatives?

- Methodology : React 3-(Trifluoromethyl)benzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Typical conditions include refluxing in dichloromethane or toluene at 60–80°C for 4–6 hours. Excess chlorinating agent is removed via vacuum distillation .

- Critical Note : Ensure moisture-free environments to prevent hydrolysis. Monitor reaction progress via TLC or FT-IR for carbonyl chloride peak (~1800 cm⁻¹).

Q. How should researchers handle and store this compound to ensure stability?

- Protocol : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Use sealed systems during transfers to avoid atmospheric moisture.

- Safety : Wear acid-resistant gloves (e.g., nitrile) and work in fume hoods due to its corrosive nature (Skin Corr. 1B classification) .

Q. What spectroscopic techniques are used to characterize this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbon (δ ~165–170 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 208 (M⁺) and fragments like [C₆H₃F₃]⁺ (m/z 129) .

- FT-IR : Confirm C=O stretch (~1770–1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl group influence reactivity in nucleophilic acyl substitutions?

- Mechanistic Insight : The electron-withdrawing CF₃ group activates the carbonyl carbon toward nucleophilic attack but introduces steric constraints. Kinetic studies show slower reaction rates with bulky nucleophiles (e.g., tert-butanol) compared to smaller ones (e.g., methanol). Optimize by using polar aprotic solvents (DMF, THF) and catalytic DMAP .

Q. What strategies mitigate side reactions during Friedel-Crafts acylations using this compound?

- Experimental Design :

- Use Lewis acids like AlCl₃ or FeCl₃ in stoichiometric amounts.

- Control temperature (<0°C) to reduce electrophilic overactivation, which can lead to polysubstitution.

- Monitor regioselectivity via HPLC; meta-substitution dominates due to CF₃ directing effects .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling points)?

- Data Reconciliation :

- Observed Variations : Density values range from 1.38 g/cm³ (pure isomer) to 1.482 g/cm³ (fluoro-substituted analogs) due to structural differences .

- Verification : Cross-validate using NIST-standardized methods (e.g., gas chromatography for purity assessment) .

Q. Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., boiling points), prioritize peer-reviewed sources (NIST, Sigma-Aldrich) over vendor catalogs .

- Safety Compliance : Follow GHS protocols for corrosive liquids, including secondary containment and emergency neutralization (e.g., sodium bicarbonate) .

Properties

IUPAC Name |

3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYJCANMOTJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062294 | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2251-65-2 | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2251-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BVG73ZFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.